3-(Chloromethyl)-4-ethylhexane molecular weight and 3D structural analysis
3-(Chloromethyl)-4-ethylhexane molecular weight and 3D structural analysis
An In-Depth Technical Guide to the Molecular Weight and 3D Structural Analysis of 3-(Chloromethyl)-4-ethylhexane
Authored by: Dr. Gemini, Senior Application Scientist
Abstract: This technical guide provides a comprehensive analysis of 3-(chloromethyl)-4-ethylhexane, a halogenated alkane of interest in synthetic chemistry and material science. We will detail the determination of its molecular weight and delve into a multi-faceted approach for its three-dimensional structural elucidation. This document integrates computational modeling techniques with established experimental protocols, offering researchers and drug development professionals a robust framework for characterizing similar chiral, flexible molecules. The causality behind methodological choices is explained to ensure both accuracy and reproducibility.
Introduction: Characterizing a Chiral Halogenated Alkane
3-(Chloromethyl)-4-ethylhexane is a branched, chiral halogenated alkane. Its structure features two stereocenters (at C3 and C4), meaning it can exist as four possible stereoisomers. The presence of a flexible carbon backbone and a polar C-Cl bond suggests that its three-dimensional conformation is critical to its chemical reactivity and physical properties. Understanding the molecule's precise molecular weight and its preferred 3D spatial arrangement is a foundational step in any research endeavor, from reaction mechanism studies to its potential application as a building block in larger molecular scaffolds. This guide outlines the theoretical and practical steps required for a thorough structural characterization.
Molecular Weight Determination
The first step in characterizing any chemical compound is to determine its molecular formula and corresponding molecular weight. This is fundamental for stoichiometric calculations in synthesis and for interpretation of mass spectrometry data.
Molecular Formula
The systematic IUPAC name "3-(chloromethyl)-4-ethylhexane" allows for the unambiguous determination of its molecular formula.
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Hexane backbone: 6 carbon atoms.
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Ethyl group at C4: 2 carbon atoms.
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Chloromethyl group at C3: 1 carbon atom.
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Total Carbon atoms: 6 + 2 + 1 = 9
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The parent alkane is nonane (C9H20). One hydrogen has been replaced by a chlorine atom.
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Molecular Formula: C9H19Cl
Molar Mass Calculation
The molecular weight (molar mass) is calculated using the atomic weights of the constituent elements. Based on IUPAC standard atomic weights, the calculation is as follows:
| Element | Count | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |
| Carbon (C) | 9 | 12.011 | 108.099 |
| Hydrogen (H) | 19 | 1.008 | 19.152 |
| Chlorine (Cl) | 1 | 35.453 | 35.453 |
| Total | 162.704 |
The monoisotopic mass, which is calculated using the mass of the most abundant isotopes (¹²C, ¹H, ³⁵Cl), is 162.12263. This value is particularly important for high-resolution mass spectrometry analysis. The molecular weight of 3-(chloromethyl)-4-ethylhexane is 162.70 g/mol .
Three-Dimensional Structural Analysis: A Dual-Pronged Approach
Due to the molecule's flexibility and chirality, a single method is often insufficient for complete structural elucidation. We recommend a synergistic approach combining computational modeling for theoretical insights into stable conformations and experimental techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, for validation in a solution state.
Computational Analysis Workflow
Computational chemistry provides a powerful means to predict the most stable 3D structure (lowest energy conformation) of a molecule.[1] Density Functional Theory (DFT) is a robust method for this purpose, balancing accuracy with computational cost.
Caption: Computational workflow for 3D structural analysis.
Protocol 1: DFT-Based Conformational Analysis
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Molecule Construction:
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Objective: Generate an initial 3D structure from a 2D representation.
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Method: Use a molecular editor (e.g., Avogadro, ChemDraw) to draw the structure of 3-(chloromethyl)-4-ethylhexane. The SMILES string CCC(CC)C(CCl)CC can be used for direct conversion to a 3D model. Since there are two chiral centers, one specific stereoisomer (e.g., (3R,4R)) should be selected for the initial build.
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Initial Geometry Optimization:
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Causality: The initial 3D model is not at its lowest energy state. This step finds a local energy minimum.
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Method: Perform a geometry optimization using a computationally inexpensive method like the MMFF94 force field. This prepares the molecule for a more accurate quantum mechanical calculation.
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Conformational Search and Optimization:
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Causality: Rotation around single bonds creates different conformers with varying energies.[2][3] The central C3-C4 bond is a key axis of rotation. We must identify the most stable arrangement (global minimum).
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Method:
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Select the dihedral angle defined by the atoms C(ethyl)-C4-C3-C(chloromethyl).
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Perform a systematic rotational scan, for example, in 30° increments.
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At each increment, perform a full geometry optimization using a DFT method (e.g., B3LYP functional with a 6-31G* basis set). This level of theory is widely accepted for providing reliable geometries for organic molecules.[4]
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Record the total electronic energy for each optimized conformer.
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Analysis of Results:
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Objective: Identify the global minimum energy conformer and extract its structural parameters.
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Method:
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Plot the relative energy vs. the dihedral angle to visualize the rotational energy profile. The conformer with the lowest energy is the most stable.
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For the lowest-energy structure, measure key bond lengths, bond angles, and dihedral angles.
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Expected Structural Data (from lowest-energy conformer):
| Parameter | Typical Value (Å or °) | Justification |
| C-C Bond Length | ~1.53 Å | Standard sp³-sp³ carbon single bond length.[3] |
| C-H Bond Length | ~1.09 Å | Standard sp³ C-H single bond length. |
| C-Cl Bond Length | ~1.78 Å | Typical value for a primary alkyl chloride. |
| C-C-C Bond Angle | ~109.5° | Ideal tetrahedral geometry, with slight deviations due to steric hindrance from the bulky ethyl and chloromethyl groups. |
| H-C-H Bond Angle | ~109.5° | Standard tetrahedral angle. |
| C-C-Cl Bond Angle | ~110° | Slightly larger than 109.5° due to the larger size of the chlorine atom. |
Experimental Verification via NMR Spectroscopy
While computation provides an excellent model of an isolated molecule in the gas phase, Nuclear Magnetic Resonance (NMR) spectroscopy provides structural information in a solution, which is often more relevant to its application.[5][6] NMR is a powerful tool for determining the connectivity and stereochemistry of organic molecules.[5][6]
Caption: Experimental workflow for NMR-based structural elucidation.
Protocol 2: 2D NMR for Structural Connectivity
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Sample Preparation:
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Objective: Prepare a solution suitable for NMR analysis.
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Method: Dissolve ~5-10 mg of purified 3-(chloromethyl)-4-ethylhexane in ~0.6 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a standard 5 mm NMR tube.
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Acquisition of 1D Spectra:
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Causality: ¹H and ¹³C NMR spectra provide initial information about the chemical environment of the hydrogen and carbon atoms, respectively.[5]
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Method: Acquire standard ¹H and ¹³C{¹H} spectra. The number of unique signals in the ¹³C spectrum should confirm the 9 carbon atoms (or fewer if symmetry leads to equivalence).
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Acquisition of 2D Correlation Spectra:
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Causality: 2D NMR experiments reveal how different atoms are connected within the molecule.
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Method:
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COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). It is used to trace out the carbon backbone.
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HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon signal to which it is directly attached. This allows for unambiguous assignment of ¹H-¹³C pairs.
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HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is crucial for connecting molecular fragments, for instance, confirming the position of the ethyl and chloromethyl groups on the hexane backbone.
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Stereochemical Analysis using NOESY and J-couplings:
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Causality: The relative stereochemistry at the C3 and C4 centers can be determined by analyzing through-space interactions and bond coupling constants.
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Method:
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NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows correlations between protons that are close in space (< 5 Å), regardless of whether they are connected through bonds. Specific NOE cross-peaks between protons on the C3 and C4 stereocenters can help define their relative orientation.
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J-coupling Analysis: The magnitude of the ³JHH coupling constant (coupling between protons on adjacent carbons) is related to the dihedral angle between them via the Karplus equation. By carefully measuring these couplings from a high-resolution ¹H spectrum, one can infer information about the dominant conformation in solution.[7]
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Synthesis of Results: Bridging Theory and Experiment
The final step is to compare the computational and experimental data. The lowest-energy conformer predicted by DFT should be consistent with the J-coupling and NOE data obtained from NMR. For example, the dihedral angles calculated for the most stable conformer should correspond to the observed ³JHH coupling constants. Discrepancies may suggest that the solvent environment significantly influences the molecular conformation, a common and important finding. This integrated approach provides a validated, high-confidence 3D structural model of 3-(chloromethyl)-4-ethylhexane.
Conclusion
The characterization of 3-(chloromethyl)-4-ethylhexane, with a molecular weight of 162.704 g/mol , requires a detailed structural analysis to understand its properties. By combining the predictive power of computational chemistry (DFT) with the empirical validation of NMR spectroscopy, a comprehensive and reliable 3D model can be constructed. This dual-pronged workflow, detailing both the "why" and the "how" of each step, provides a robust template for the structural elucidation of similarly complex, flexible, and chiral organic molecules, which is an essential task in modern chemical research and development.
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